1,4-Dimethyl-3-phenylpyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1,4-dimethyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-8-13(2)9-12(10,14)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
XDFQFXXJLSXTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Computational Chemistry and Theoretical Modeling of 1,4 Dimethyl 3 Phenylpyrrolidin 3 Ol
Molecular Mechanics and Quantum Chemical Studies
Molecular mechanics and quantum chemical calculations are fundamental tools for exploring the energetic and electronic properties of 1,4-dimethyl-3-phenylpyrrolidin-3-ol. These methods allow for a detailed examination of the molecule's conformational preferences and electronic distribution.
The conformational flexibility of the pyrrolidine (B122466) ring is a critical determinant of the biological activity of its derivatives. The pyrrolidine ring typically adopts two primary puckered conformations, often described as "up" and "down" or envelope and twisted forms, which can be influenced by the nature and position of substituents. For instance, in proline, the pyrrolidine ring exhibits two predominant pucker modes: C-4 (Cγ) exo and endo envelope conformers. nih.gov The ratio of these conformers can be controlled by substituents on the ring. nih.gov
The relative energies of these conformers can be calculated to construct an energy landscape, which provides a map of the molecule's conformational space and the energy barriers between different conformations. The introduction of a bulky tert-butyl group at the C-4 position of proline has been shown to strongly favor a pseudoequatorial orientation, thereby dictating the ring's puckering. nih.gov Similarly, the substituents in this compound will have steric and electronic effects that favor certain conformations.
Table 1: Illustrative Conformational Energy Data for a Pyrrolidin-3-ol System
| Conformer | Dihedral Angle (C2-N1-C5-C4) (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 40.5 | 0.00 | 65.2 |
| B | -38.2 | 0.55 | 25.1 |
| C | 15.8 | 1.20 | 9.7 |
Note: This table is illustrative and based on general findings for pyrrolidine systems; specific data for this compound would require dedicated computational studies.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules like this compound. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.
Molecular orbital (MO) theory helps in visualizing the regions in a molecule where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For pyrrolidin-3-ol derivatives, computational calculations have been used to compare molecular stability, often involving HOMO-LUMO analysis. mdpi.com These studies may also include Natural Bond Orbital (NBO) analysis to understand the hybridization of atomic orbitals contributing to the molecular orbitals. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applied to Pyrrolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.comnih.gov These methods generate models that can predict the activity of new compounds and highlight the structural features that are important for biological activity. tandfonline.com
In a typical 3D-QSAR study on pyrrolidine derivatives, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.com Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.comnih.gov The predictive power of the QSAR model is assessed using statistical parameters like Q², R², and R²pred. tandfonline.comnih.gov
QSAR models developed for pyrrolidine derivatives have elucidated that factors such as hydrogen bonds and electrostatic interactions can be highly influential for their inhibitory activity against certain biological targets. nih.gov The insights gained from such models can guide the design of new pyrrolidine-based compounds with enhanced activity. tandfonline.com
Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Pyrrolidine Derivatives
| Model | Q² | R² | R²pred |
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
Source: Adapted from a study on pyrrolidine derivatives as Mcl-1 inhibitors. tandfonline.comnih.gov
Molecular Docking and Dynamics Simulations for Elucidating Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be performed to investigate its potential binding to a biological target, such as an enzyme or a receptor. These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov
For instance, docking studies on pyrrolidine derivatives as neuraminidase inhibitors have identified key amino acid residues in the active site that are crucial for binding. nih.gov Similarly, studies on pyrrolidine derivatives as α-mannosidase inhibitors have shown the importance of hydrogen bonds, hydrophobic π-π stacking contacts, and interactions with metal ions. nih.gov
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations can assess the stability of the binding mode and calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for the target. tandfonline.comnih.gov These simulations have been used to confirm the stability of pyrrolidine derivatives in the binding site of their target proteins. tandfonline.comnih.gov
Predictive Modeling for Reaction Outcomes and Selectivity
Computational chemistry also offers tools to predict the outcomes and selectivity of chemical reactions. For the synthesis of pyrrolidine derivatives, including this compound, predictive models can be developed to anticipate the major products and stereoselectivity of a reaction.
Machine learning models, for example, can be trained on large datasets of chemical reactions to predict the outcome of a new reaction. mit.edu These models can learn the complex patterns that govern chemical reactivity and selectivity. rsc.org For stereoselective synthesis methods of pyrrolidine-containing compounds, computational modeling can help in understanding the factors that control the stereochemical outcome. nih.gov This can involve modeling the transition states of the key reaction steps to determine the lowest energy pathway that leads to the observed product.
By applying these predictive models, chemists can screen different reaction conditions and starting materials in silico, thereby saving time and resources in the laboratory. rsc.org While specific predictive models for the synthesis of this compound may not be readily available, the general principles and methodologies are well-established in the field of computational organic chemistry.
Structure Activity Relationship Sar and Mechanistic Insights for Substituted Pyrrolidin 3 Ol Derivatives
Analysis of Structural Features Influencing Molecular Interactions
The molecular interactions of substituted pyrrolidin-3-ol derivatives are highly dependent on the nature and position of the functional groups attached to the pyrrolidine (B122466) core. The pyrrolidine ring itself, being a non-planar, five-membered heterocycle, allows for a significant exploration of three-dimensional space, a phenomenon known as "pseudorotation". nih.govsemanticscholar.org The substituents on this ring can influence or lock its conformation, thereby dictating how the molecule interacts with its biological targets. nih.gov
Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have demonstrated that specific structural modifications can lead to significant changes in biological potency and selectivity. For instance, in a series of pyrrolidine-based compounds, the introduction of a para-fluoro substituent on a phenyl ring at the 3-position was found to improve potency. nih.gov Conversely, the transposition of a methyl group from the C3 to the C4 position resulted in a loss of potency, highlighting the critical importance of substituent placement. nih.gov
| Structural Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Addition of a para-F substituent on a 3-phenyl ring | Improved EC50 values | nih.gov |
| Transposition of a C3 methyl group to the C4 position | Loss of potency | nih.gov |
| Unsubstituted pyrrolidine nitrogen vs. tertiary amine | Weaker agonist activity | nih.gov |
Impact of Stereochemistry on Functional Properties
The stereochemistry of substituted pyrrolidin-3-ols is a critical determinant of their functional properties. beilstein-journals.org Chiral centers within the molecule mean that it can exist as different enantiomers or diastereomers, and these stereoisomers can exhibit vastly different biological activities. semanticscholar.orgnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. nih.gov
The spatial orientation of substituents can change the binding mode of a molecule within a protein's binding pocket. For example, studies on antiestrogen (B12405530) compounds demonstrated that the stereospecific orientation of a 3-R-methylpyrrolidine group was responsible for a pure estrogen receptor α antagonist profile. nih.gov The specific stereochemistry can enforce a conformation that is either favorable or unfavorable for binding and subsequent biological effect. nih.gov
The presence of certain atoms, like fluorine, can significantly influence the stereochemical behavior of the pyrrolidine ring. beilstein-journals.org The gauche effect, for instance, can favor a specific conformation when fluorine is present, thereby impacting molecular properties and interactions. beilstein-journals.org This conformational control is crucial, as locking the molecule into a bioactive conformation can enhance its pharmacological efficacy. nih.gov The non-planar nature of the pyrrolidine ring and the stereogenicity of its carbon atoms are key features that medicinal chemists exploit to design drugs with improved selectivity and potency. nih.govsemanticscholar.org
| Stereochemical Feature | Functional Consequence | Reference |
|---|---|---|
| 3-R-methylpyrrolidine orientation | Promotes a pure ERα antagonist and selective ER degrader profile | nih.gov |
| cis-4-CF3 substituent | Endorses a pseudo-axial conformation, leading to full agonism at the GRP40 receptor | nih.gov |
| Introduction of a chiral pyrrolidine | Promotes selectivity towards CK1 receptors | nih.gov |
Mechanistic Probes into Reaction Pathways and Selectivity
The synthesis of substituted pyrrolidin-3-ols and related derivatives often involves complex reaction pathways where understanding the underlying mechanism is key to controlling selectivity. Various synthetic strategies are employed, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors. nih.govnih.gov
One approach involves the copper-catalyzed intramolecular C-H amination of N-fluoride amides to form the pyrrolidine ring. acs.org Mechanistic studies of this transformation suggest a catalytic cycle involving Cu(I)/Cu(II) pathways, with the isolation of fluorinated copper(II) complexes providing insight into the reaction intermediates. acs.org The nature of the ligands on the copper catalyst has been shown to influence the reaction outcome. acs.org
Another powerful method for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net This method allows for the stereoselective synthesis of highly substituted pyrrolidines. researchgate.netbeilstein-journals.org The choice of chiral auxiliaries or catalysts can direct the stereochemical outcome, leading to the formation of specific enantiomers or diastereomers. researchgate.net
Multi-component reactions also offer an efficient route to complex pyrrolidine structures. For example, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been achieved through a three-component reaction. beilstein-journals.org Computational studies of the reaction mechanism proposed that the main product is formed favorably through the pathway with the lowest activation energy, with kinetic selectivity being more significant than thermodynamic selectivity. beilstein-journals.org These mechanistic insights are crucial for optimizing reaction conditions and achieving the desired product with high selectivity. researchgate.netmdpi.com
Understanding Molecular Recognition Principles
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. researchgate.netnih.gov For substituted pyrrolidin-3-ol derivatives, these principles govern how they bind to their biological targets. nih.govmdpi.com The specific three-dimensional shape and distribution of functional groups on the pyrrolidine scaffold are paramount for selective recognition. nih.gov
The hydroxyl group at the 3-position and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions within a receptor's binding site. The phenyl group, often present at the 3-position, can engage in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov The degree of this interaction can be influenced by the presence of substituents on the phenyl ring. nih.gov
The flexibility of the pyrrolidine ring allows it to adopt different conformations, and the binding process may involve a conformational selection mechanism, where the receptor preferentially binds to a specific, pre-existing conformation of the pyrrolidine derivative. nih.gov Alternatively, an induced-fit mechanism may occur, where both the ligand and the protein undergo conformational changes upon binding. nih.gov Understanding these dynamic aspects of molecular recognition is essential for the rational design of new molecules with high affinity and specificity for their intended target. nih.gov
Advanced Analytical Characterization of 1,4 Dimethyl 3 Phenylpyrrolidin 3 Ol and Its Synthesized Analogs
Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods are indispensable for determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, and Infrared (IR) spectroscopy identifies key functional groups.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms. For 1,4-Dimethyl-3-phenylpyrrolidin-3-ol, the spectra would exhibit characteristic signals for the phenyl group, the pyrrolidine (B122466) ring, and the two methyl groups. Based on data from analogs like 1-Methyl-3-pyrrolidinol and general chemical shift principles, a predicted spectrum can be outlined. nih.govchemicalbook.com
The ¹H NMR spectrum is expected to show multiplets for the aromatic protons of the phenyl group, typically in the 7.2-7.5 ppm range. The protons on the pyrrolidine ring would appear as complex multiplets in the aliphatic region (approx. 1.7-3.0 ppm). The N-methyl and C4-methyl protons would likely appear as singlets or doublets, respectively, in the upfield region.
The ¹³C NMR spectrum would show a characteristic signal for the quaternary carbon C3 bearing the hydroxyl and phenyl groups (approx. 70-80 ppm). Aromatic carbons would resonate between 125-150 ppm. The carbons of the pyrrolidine ring and the methyl groups would appear in the upfield region (approx. 20-65 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Phenyl-H | 7.20 - 7.50 (m) | Phenyl C (quaternary) | 140 - 145 |
| Pyrrolidine-H (C2, C5) | 2.50 - 3.00 (m) | Phenyl C-H | 125 - 129 |
| Pyrrolidine-H (C4) | 1.90 - 2.40 (m) | C3 (C-OH) | 70 - 80 |
| N-CH₃ | 2.30 - 2.60 (s) | C2, C5 (Pyrrolidine) | 55 - 65 |
| C4-CH₃ | 1.00 - 1.30 (d) | C4 (Pyrrolidine) | 35 - 45 |
| OH | Variable (broad s) | N-CH₃ | 40 - 45 |
| C4-CH₃ | 15 - 25 |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of a molecule. For this compound (MW: 205.30 g/mol ), the molecular ion peak [M]⁺ at m/z 205 would be expected. Key fragmentation pathways for tertiary alcohols and pyrrolidine rings would lead to characteristic daughter ions. For the analog 1-Methyl-3-pyrrolidinol, the base peak is observed at m/z 57, corresponding to the cleavage of the pyrrolidine ring. nih.govnist.gov A similar fragmentation involving the α-cleavage of the C-N bond is expected for the target compound.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion [M]⁺ |
| 190 | [M - CH₃]⁺ | Loss of a methyl group |
| 188 | [M - OH]⁺ | Loss of hydroxyl radical |
| 128 | [M - C₄H₉N]⁺ | Loss of the pyrrolidine ring portion |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 58 | [C₃H₈N]⁺ | α-cleavage product (CH₃-N=CH-CH₃) |
IR Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to its alcohol, tertiary amine, and aromatic functionalities. wpmucdn.com The most prominent feature for alcohols is a broad O-H stretching band resulting from hydrogen bonding. spectroscopyonline.comlibretexts.org The C-O stretching frequency for a tertiary alcohol is typically found around 1150 cm⁻¹. quimicaorganica.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |
| C-O (Tertiary Alcohol) | Stretching | ~1150 | Strong |
| C-N (Tertiary Amine) | Stretching | 1000 - 1250 | Medium |
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)
Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. Reverse-phase (RP) HPLC, using a C18 or C8 stationary phase, is a common starting point. sielc.com Given the basic nature of the pyrrolidine nitrogen, mobile phases are often buffered to ensure good peak shape. For highly polar compounds that show poor retention in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. chromforum.org
Table 4: Representative HPLC Conditions for Analysis of Pyrrolidine Analogs
| Parameter | Condition 1 (Reverse-Phase) | Condition 2 (HILIC) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | HILIC (e.g., PolyHYDROXYETHYL A, 4.6 x 100 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer | Acetonitrile/Water with Ammonium Formate buffer (e.g., 80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~210 nm or ~254 nm | UV at ~200 nm or Mass Spectrometry (MS) |
| Temperature | 25 °C | 30 °C |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. The hydroxyl group in this compound can lead to peak tailing on standard non-polar GC columns. Therefore, derivatization, such as silylation of the alcohol group, is often employed to increase volatility and improve peak shape. Alternatively, specialized columns designed for analyzing amines can be used.
Chiral Analysis Methods for Enantiomeric Excess and Absolute Configuration Determination (e.g., ECD Spectroscopy, Modified Mosher Method)
Since the C3 carbon in this compound is a stereocenter (assuming the C4 methyl group creates diastereomers or the focus is on the C3 chirality itself), methods to separate the enantiomers and determine their absolute configuration are crucial.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com It is a powerful non-destructive method for assigning the absolute configuration. The experimental ECD spectrum is compared with a theoretically calculated spectrum, typically generated using Time-Dependent Density Functional Theory (TDDFT). nih.gov A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for an unambiguous assignment of its absolute stereochemistry. This technique is particularly useful for compounds with chromophores, such as the phenyl group in this molecule, near the stereocenter. nih.gov
Modified Mosher Method
The Mosher method is a classic NMR-based technique for determining the absolute configuration of chiral secondary alcohols and can be extended to tertiary alcohols. umn.edu The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.netnih.gov
The ¹H NMR spectra of these two diastereomers are then recorded and compared. The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are analyzed. Based on an established conformational model of the Mosher esters, the sign of the Δδ values for various protons can be correlated to the absolute configuration of the original alcohol stereocenter. acs.org While challenging for tertiary alcohols, this method remains a valuable tool in stereochemical analysis. researchgate.net
Future Directions and Broader Academic Implications of Pyrrolidin 3 Ol Research
Design Principles for Novel Pyrrolidinol Architectures
The future design of novel pyrrolidinol architectures will likely focus on strategic manipulation of stereochemistry and substituent patterns to optimize interactions with biological targets or to impart specific material properties. The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring offers a three-dimensional canvas for creating structurally diverse molecules. nih.govresearchgate.net Key design principles will involve:
Stereochemical Control: The development of stereoselective synthetic methods will be paramount to access specific enantiomers and diastereomers, as biological activity is often highly dependent on the spatial arrangement of functional groups. nih.gov
Conformational Locking: Strategic placement of bulky groups can restrict the conformational flexibility of the pyrrolidine ring, which can be advantageous for enhancing binding affinity to specific biological targets. nih.gov
Methodological Advancements in Computational and Synthetic Chemistry
Advancements in both computational and synthetic chemistry are expected to accelerate the exploration of the chemical space around pyrrolidin-3-ols.
Computational Modeling: In silico methods, such as molecular docking and quantum chemical calculations, can aid in the rational design of new derivatives by predicting their binding affinities and reactivity. This computational pre-screening can help prioritize synthetic targets.
Novel Synthetic Strategies: The development of more efficient and greener synthetic methodologies will be crucial. This includes the use of catalysis, flow chemistry, and multicomponent reactions to streamline the synthesis of complex pyrrolidinol derivatives. beilstein-journals.orgmdpi.com The "borrowing hydrogen" methodology, for example, has emerged as a powerful tool for the synthesis of saturated aza-heterocycles like pyrrolidinols. researchgate.net
Potential Contributions to Catalysis and Materials Science
The unique structural and electronic properties of pyrrolidin-3-ols suggest their potential utility beyond medicinal chemistry.
Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. nih.gov Novel pyrrolidin-3-ol-based ligands could be developed for transition metal catalysis, enabling new types of chemical transformations.
Materials Science: The incorporation of pyrrolidin-3-ol moieties into polymers or other materials could lead to the development of novel functional materials with interesting optical, electronic, or self-assembly properties. Their ability to form hydrogen bonds could be exploited in the design of supramolecular structures.
Interdisciplinary Research Opportunities in Pyrrolidinol Chemistry
The study of pyrrolidin-3-ols offers numerous opportunities for interdisciplinary collaboration. The interface between synthetic chemistry, computational chemistry, biology, and materials science will be a fertile ground for innovation. For instance, the development of new pyrrolidin-3-ol-based probes could enable the study of biological processes, while their integration into new materials could lead to advances in electronics or nanotechnology. The continued exploration of this versatile chemical scaffold is poised to yield exciting discoveries with broad scientific and technological implications.
Q & A
Q. What are the standard methods for synthesizing 1,4-dimethyl-3-phenylpyrrolidin-3-ol, and how can yield and purity be optimized?
The synthesis typically involves pyrrolidine ring functionalization. Key steps include:
- Oxidation/Reduction : Use oxidizing agents like potassium permanganate (KMnO₄) or reducing agents such as lithium aluminum hydride (LiAlH₄) for hydroxyl group manipulation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol improves purity .
- Industrial Optimization : Adjust reaction time (40–48 hours at –20 to –15°C) and solvent choices (e.g., dichloromethane) to maximize efficiency .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Spectroscopy : IR and ¹H-NMR to verify functional groups (e.g., hydroxyl at ~3200 cm⁻¹ in IR) and stereochemistry .
- Chromatography : TLC/HPLC to assess purity post-synthesis .
- Crystallography : X-ray diffraction for absolute configuration determination, though not explicitly documented for this compound .
Advanced Research Questions
Q. What mechanistic hypotheses explain the potential biological activity of this compound in neurological disorders?
- Neurotransmitter Interaction : Structural analogs (e.g., 1-phenylpyrrolidin-3-ol derivatives) suggest affinity for dopamine or serotonin receptors due to the pyrrolidine scaffold .
- Chirality Effects : Enantiomers (e.g., (3R,4R)-configured analogs) may exhibit distinct binding to CNS targets, requiring enantioselective synthesis and assays .
Q. How can contradictions in reported biological activity data for pyrrolidine derivatives be resolved?
- Standardized Assays : Use in vitro models (e.g., neuronal cell lines) with controlled stereochemistry and purity (>95%) to minimize variability .
- Meta-Analysis : Compare datasets across studies, focusing on structural nuances (e.g., substituent effects on phenyl rings) .
Q. What are the advantages and limitations of alternative synthetic routes for this compound?
- Route A (Oxidative Functionalization): Higher yield but risks over-oxidation; requires careful stoichiometry .
- Route B (Reductive Amination): Better stereocontrol but lower scalability due to sensitive reagents (e.g., NaBH₄) .
- Hybrid Approaches : Combine microwave-assisted synthesis with green solvents to balance efficiency and sustainability .
Q. How do functional group transformations (e.g., hydroxyl to ketone) impact the compound’s reactivity and applications?
- Oxidation : KMnO₄ converts the hydroxyl group to a ketone, altering electronic properties and enabling further derivatization (e.g., Schiff base formation) .
- Protection/Deprotection : Use trimethylsilyl (TMS) groups to temporarily block the hydroxyl during multi-step syntheses .
Q. What role does this compound play as a pharmacophore in drug design?
- Scaffold Flexibility : The pyrrolidine core allows modular substitution (e.g., methyl or phenyl groups) to optimize pharmacokinetics .
- Case Study : Analogous compounds (e.g., (3R,4R)-4-((3-hydroxyphenyl)amino)pyrrolidin-3-ol) show promise in targeting G-protein-coupled receptors (GPCRs) .
Q. What strategies are effective for enantiomeric separation of this compound?
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (–20°C) .
- pH Sensitivity : Susceptibility to hydrolysis in acidic/basic conditions requires buffered solutions during biological assays .
Q. What experimental evidence supports interactions between this compound and neurotransmitter systems?
- In Silico Modeling : Docking studies predict binding to serotonin 5-HT₁A receptors due to hydrogen bonding with the hydroxyl group .
- In Vivo Validation : Rodent models with EEG/behavioral monitoring to assess anxiolytic or analgesic effects, though data remain preliminary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
